The synthesis of 1-(3-Chloro-2,4-difluorophenyl)ethanol can be approached through several methods:
1-(3-Chloro-2,4-difluorophenyl)ethanol participates in various chemical reactions:
For example, during its synthesis from 2-chloro-1-(3,4-difluorophenyl) ethanone, the reduction process typically leads to high yields of the desired alcohol product .
The mechanism underlying the enzymatic synthesis involves:
This process is characterized by its stereoselectivity, crucial for producing pharmaceutical intermediates with specific configurations .
1-(3-Chloro-2,4-difluorophenyl)ethanol exhibits several notable physical properties:
Chemical properties include:
1-(3-Chloro-2,4-difluorophenyl)ethanol is primarily utilized in pharmaceutical research:
This approach utilizes chiral metal complexes to catalyze the enantioselective reduction of the precursor ketone 2-chloro-1-(3,4-difluorophenyl)ethanone (CFPO) using hydrogen donors instead of gaseous hydrogen.
Rhodium and iridium complexes coordinated with chiral ligands (e.g., N-tosylated diamines, phosphines) provide the asymmetric environment for hydride transfer to CFPO. These catalysts achieve high enantioselectivity by precisely positioning the substrate within the chiral pocket via hydrogen bonding and steric interactions. Typical catalyst loadings range from 0.1–0.5 mol%, with reactions conducted under mild temperatures (25–40°C). Chiral ruthenium complexes like [((S)-xylyl-PhanePhos)Ru((R,R)-DPEN)Cl₂] have demonstrated exceptional activity, enabling substrate-to-catalyst (S/C) ratios up to 100,000 while maintaining >99% enantiomeric excess (ee) for analogous aryl chloroketone reductions [6].
Table 1: Performance of Metal-Catalyzed Systems for CFPO Reduction
Metal Catalyst | Ligand System | S/C Ratio | ee (%) | Yield (%) | Reference |
---|---|---|---|---|---|
Ru | (S)-xylyl-PhanePhos/(R,R)-DPEN | 100,000 | >99 (S) | 93 | [6] |
Rh | N-TsDPEN | 5,000 | 95 (S) | 90 | [1] |
Ir | Chiral phosphine-oxazoline | 2,000 | 92 (S) | 88 | [1] |
The choice of hydrogen donor critically influences reaction rate and enantioselectivity. Azeotropic mixtures of formic acid and triethylamine (typically 5:2 ratio) serve as efficient hydride sources, decomposing to CO₂ and H₂O without toxic byproducts. This system operates effectively at 30–35°C in solvents like toluene or dichloromethane, achieving complete conversion of CFPO (100 g/L) within 12–24 hours. Sodium formate/formic acid buffers offer aqueous compatibility but require higher temperatures (50°C). Triethylamine not only regulates pH but also enhances catalyst solubility and stability. Using this optimized donor system, reductions proceed with >99.5% ee and >90% isolated yield for multikilogram-scale production [1] [6].
Biocatalysis leverages enzymes or whole cells for stereocontrolled ketone reduction, offering exceptional selectivity under environmentally benign conditions.
Engineered microbial strains expressing carbonyl reductases enable intracellular cofactor recycling. E. coli BL21(DE3) expressing mutant carbonyl reductase LsCRM3 (N101D/A117G/F147L) completely reduces 400 g/L CFPO in 11 hours, yielding (S)-CFPL with >99.9% ee and a space-time yield of 809 g/L·d [4] [7]. Lactobacillus kefiri whole cells efficiently utilize isopropanol (40% v/v) as a cosolvent and co-substrate for NADPH regeneration, eliminating the need for exogenous cofactor addition. Process optimizations include:
Directed evolution and computational design have generated robust carbonyl reductases with enhanced activity and stereoselectivity:
Table 2: Engineered Carbonyl Reductases for (S)-CFPL Synthesis
Enzyme | Mutations | Substrate Loading (g/L) | Time (h) | ee (%) | Activity Improvement | Reference |
---|---|---|---|---|---|---|
LsCRM3 | N101D/A117G/F147L | 400 | 11 | >99.9 | 4.7× wild-type | [4] |
KmCR-W3 | A129W/V239N/V268A | 30 | 6 | >99.7 | 83% vs. KmCR-W2 | [2] |
CgKR1-F92V/Y208T | F92V/Y208T | 100 | 12 | 99.5 | 105× kcat/KM | [5] |
LsCRM4-V99L/D150F | V99L/D150F | 200 | 8 | >99.9 | 78% vs. LsCRM4 | [7] |
Mechanistic Insight: Molecular dynamics simulations reveal that mutations like V268A in KmCR-W3 increase active-site flexibility, accelerating substrate binding. In CgKR1, F92V removes steric clashes with the difluorophenyl ring, optimizing substrate orientation for stereoselective reduction [2] [5].
CAS No.: 1254-35-9
CAS No.: 7196-09-0
CAS No.: 51576-08-0
CAS No.:
CAS No.:
CAS No.: 207740-41-8